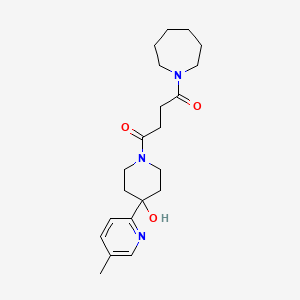

![molecular formula C17H20N2O2 B5490744 N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5490744.png)

N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents . It is used to analyze arylamine type of drugs and as a sensor of many ions/molecules . The Schiff bases of it have also been used as chemosensors for various ions .

Synthesis Analysis

This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Molecular Structure Analysis

The compound crystallizes in the orthorhombic system space group P2 1 2 1 2 1 and possesses syn-configuration about the azomethine (–CH=N–) bond .Chemical Reactions Analysis

“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .Physical And Chemical Properties Analysis

“N-(1-Naphthyl)ethylenediamine” is an off-white crystal . It has a molar mass of 186.258 g·mol −1 . It is soluble in water .科学的研究の応用

Fluoride Ion Recognition

This compound has been utilized for the recognition of fluoride ions. It forms an association complex with fluoride ions in DMSO, which is significant for environmental monitoring and health as fluoride levels in drinking water are a concern. The detection and quantification limits are well below the WHO permissible limit, making it a valuable tool for ensuring water safety .

Colorimetric Analysis of Arylamine Type Drugs

The Bratton–Marshall reagent, derived from a similar compound, is used for the colorimetric analysis of arylamine type drugs. This application is crucial in pharmaceutical analysis, where accurate and rapid detection of drug compounds is essential for quality control and regulatory compliance .

Sensing Small Biomolecules

The compound’s ability to functionalize silver nanoparticles makes it suitable for sensing small biomolecules. This application is particularly relevant in the development of biosensors, which can detect and quantify biomolecules for medical diagnostics and biological research .

Charge Transfer Complexes

Its free base forms charge transfer complexes with various acceptors, exhibiting antibacterial activities. This property is beneficial for the development of new antibacterial agents and coatings, especially in the face of increasing antibiotic resistance .

Spectrofluorimetric Determination

Derivatization with different functional groups allows for the spectrofluorimetric determination of various molecules. This technique is used in analytical chemistry to identify and quantify substances based on their fluorescent properties .

Catalysis in Organic Synthesis

The compound has been implicated in catalyzing the [2+2+2] annulation reactions in organic synthesis. This process is used to create densely substituted phenanthrenes, which are valuable in the synthesis of complex organic molecules .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-naphthalen-1-yl-3-[1-(oxolan-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(16-10-5-11-21-16)18-17(20)19-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,12,16H,5,10-11H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECSJCCSYOZRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-1-yl-3-[1-(tetrahydrofuran-2-yl)ethyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

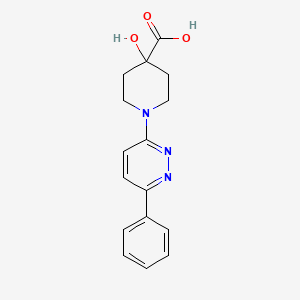

![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)

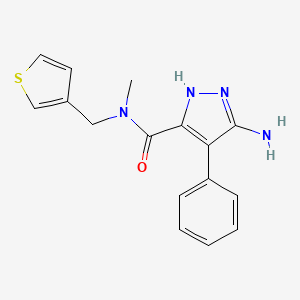

![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)

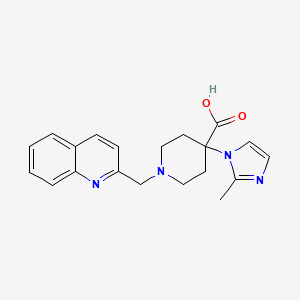

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5490692.png)

![(4S)-4-{4-[({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5490696.png)

![ethyl (1-{3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5490701.png)

![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B5490711.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5490717.png)

![2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5490725.png)

![N-{1-[1-(4-aminobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5490736.png)

![4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-butenoic acid](/img/structure/B5490765.png)